3-(Cyclopentylmethoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethoxy)pyridine-4-carbonitrile is a synthetic compound that belongs to the class of cannabinoids. It was originally developed in the 1970s by Pfizer as a potential pain medication. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile involves several steps. One common synthetic route includes the reaction of pyridine-4-carbonitrile with cyclopentylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(Cyclopentylmethoxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
3-(Cyclopentylmethoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a fundamental building block in coordination chemistry and forms polymeric adducts with copper(I) halides.
Biology: The compound has been studied for its potential as a pain medication due to its cannabinoid properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, including pain and inflammation.
Industry: It is used in the synthesis of other complex molecules and materials, making it valuable in industrial applications.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, mood, and other physiological processes. The compound binds to these receptors, modulating their activity and leading to its therapeutic effects.
Comparison with Similar Compounds
3-(Cyclopentylmethoxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Pyridine-4-carbonitrile: This compound serves as the core structure for this compound and has similar chemical properties.
Other Cannabinoids: Compounds like CP-55940, which also belong to the class of cannabinoids, share similar biological activities but may differ in their potency and receptor affinity.
Properties
IUPAC Name |
3-(cyclopentylmethoxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-11-5-6-14-8-12(11)15-9-10-3-1-2-4-10/h5-6,8,10H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQBYUFQPZOECX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=CN=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.